molecular formula C11H20N2O3 B3075663 (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid CAS No. 1033600-14-4

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid

Cat. No.: B3075663
CAS No.: 1033600-14-4
M. Wt: 228.29 g/mol
InChI Key: OHVZFAKJLVVGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid is a synthetic organic compound with the molecular formula C11H20N2O3 It is characterized by a piperazine ring substituted with a neopentyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid typically involves the reaction of neopentylamine with ethyl acetoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Isopentyl-3-oxo-2-piperazinyl)acetic acid: Similar structure with an isopentyl group instead of a neopentyl group.

    (1-Benzyl-3-oxo-2-piperazinyl)acetic acid: Contains a benzyl group in place of the neopentyl group.

    (1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl)-acetic acid: Features a naphthalenylmethyl group.

Uniqueness

(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid is unique due to its neopentyl substitution, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)7-13-5-4-12-10(16)8(13)6-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVZFAKJLVVGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNC(=O)C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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